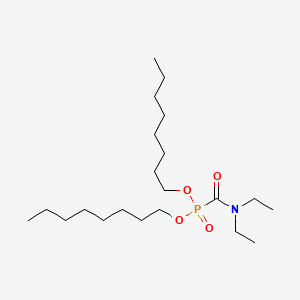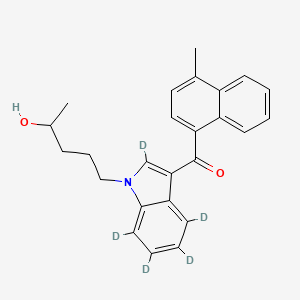
JWH-122(Indole-d5)4-Hydroxypentyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH-122(Indole-d5)4-Hydroxypentyl is a synthetic cannabinoid that is a deuterated analog of JWH-122. It is a metabolite of JWH-122, which is a synthetic cannabimimetic compound discovered by John W. Huffman. JWH-122 is known for its high affinity for cannabinoid receptors CB1 and CB2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH-122(Indole-d5)4-Hydroxypentyl involves the introduction of a hydroxyl group at the 4-position of the pentyl chain of JWH-122. The deuterium labeling (Indole-d5) is achieved through the use of deuterated reagents. The reaction typically involves the use of a strong base and a deuterated solvent to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
JWH-122(Indole-d5)4-Hydroxypentyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the parent compound without the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
JWH-122(Indole-d5)4-Hydroxypentyl is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantitation of JWH-122 metabolites in biological matrices.
Biology: Studying the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: Investigating the potential therapeutic effects and toxicological profiles of synthetic cannabinoids.
Industry: Used in the development of new synthetic cannabinoids and related compounds .
Mechanism of Action
JWH-122(Indole-d5)4-Hydroxypentyl exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity is similar to that of JWH-122, leading to the activation of these receptors and subsequent modulation of various signaling pathways. The compound’s effects are mediated through the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure but different substitution patterns.
JWH-210: A synthetic cannabinoid with a higher affinity for CB2 receptors.
JWH-398: A synthetic cannabinoid with a different substitution pattern on the indole ring
Uniqueness
JWH-122(Indole-d5)4-Hydroxypentyl is unique due to its deuterium labeling, which makes it a valuable reference standard in analytical chemistry. The presence of the hydroxyl group at the 4-position of the pentyl chain also distinguishes it from other synthetic cannabinoids, providing unique metabolic and pharmacological properties .
Properties
Molecular Formula |
C25H25NO2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3/i5D,6D,11D,12D,16D |
InChI Key |
CLPJTHSXFZPIBP-DHJLQICESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



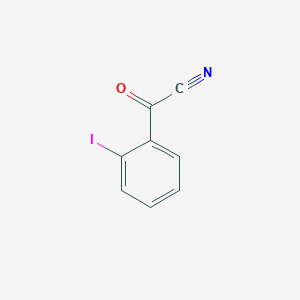

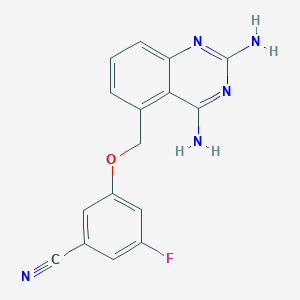

![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)

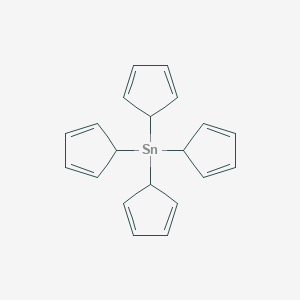
![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)
